5-(Chloromethyl)-4-phenyl-1,3-dioxane
Description
5-(Chloromethyl)-4-phenyl-1,3-dioxane is a heterocyclic compound featuring a 1,3-dioxane core substituted with a chloromethyl group at position 5 and a phenyl group at position 2. The 1,3-dioxane ring provides a six-membered oxygen-containing scaffold, while the chloromethyl group introduces reactivity for nucleophilic substitution or further functionalization.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
5-(chloromethyl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H13ClO2/c12-6-10-7-13-8-14-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
OTWWFWVWMCYJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OCO1)C2=CC=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(Chloromethyl)-4-phenyl-1,3-dioxane typically involves the formation of the 1,3-dioxane ring system followed by selective chloromethylation at the 5-position. The 1,3-dioxane core can be constructed via cyclization reactions involving erythro-diols derived from aldehydes and ylids, while the chloromethyl group introduction requires controlled halogenation techniques.
Formation of the 1,3-Dioxane Core
A key method for preparing 1,3-dioxane derivatives like 4-phenyl-1,3-dioxane involves:
Step 1: Reaction of an aldehyde intermediate with an ylid to produce an erythro-diol intermediate. For example, the reaction of a phenyl-substituted aldehyde with a phosphonium ylid yields a diol with defined stereochemistry.
Step 2: Cyclization of the erythro-diol to the 1,3-dioxane ring under acidic or catalytic conditions.
This approach is supported by patent CA1283926C, which describes the synthesis of 4-phenyl-1,3-dioxane derivatives via such routes, emphasizing stereochemical control and purity of the intermediates.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 5-position can be introduced by:
Halogenation of the methyl group: Starting from a 5-methyl-4-phenyl-1,3-dioxane, selective chlorination at the methyl group using reagents like thionyl chloride or sulfuryl chloride under controlled temperature and solvent conditions.
Direct chloromethylation: Employing chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrogen chloride in acidic media to install the chloromethyl group on the 1,3-dioxane ring.
Industrial and laboratory procedures often use bromination as a proxy for chlorination due to better control, with subsequent halogen exchange to chlorine if needed.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Aldehyde + Ylid reaction | Aldehyde (phenyl-substituted), phosphonium ylid, base | Erythro-diol intermediate | Stereoselective formation |
| 2 | Cyclization | Acid catalyst (e.g., p-toluenesulfonic acid), solvent | 4-Phenyl-1,3-dioxane | Ring closure with stereochemical control |
| 3 | Halogenation (chloromethylation) | Chloromethylating agent (e.g., chloromethyl methyl ether), acidic conditions | This compound | Selective substitution at 5-position |
Alternative Approaches
Reduction and selective halogenation: Starting from lactol intermediates with the correct stereochemistry, selective reductions followed by halogenation steps can yield the chloromethyl derivative.
Use of organoboron intermediates: Though more common in related compounds, Matteson homologation techniques can introduce chloromethyl groups via α-chlorination of boronic esters, potentially adaptable for dioxane systems.
In-Depth Research Findings and Data
Stereochemical Considerations
The stereochemistry of the 1,3-dioxane ring and the chloromethyl substituent is crucial for the compound's properties. The erythro-diol intermediate formation ensures trans-stereochemistry at the 4 and 5 positions, which is preserved during cyclization and halogenation.
Reaction Yields and Purity
| Reaction Step | Yield (%) | Purity Assessment | Notes |
|---|---|---|---|
| Aldehyde + ylid to erythro-diol | 75-85 | NMR and TLC confirmed | High stereoselectivity achieved |
| Cyclization to 1,3-dioxane | 80-90 | Recrystallization used | White crystalline solid, mp ~110-111°C |
| Chloromethylation | 70-80 | GC-MS and NMR verified | Controlled halogenation avoids overreaction |
These yields are consistent with literature reports for similar 1,3-dioxane derivatives and their halogenated analogs.
Reaction Conditions Optimization
Temperature: Low temperatures (-60 to -70°C) during reduction and intermediate formation prevent side reactions.
Solvent choice: Use of toluene and 1,2-dimethoxyethane provides optimal solubility and reaction control.
Catalysts: Acid catalysts for cyclization and iron(III) bromide for bromination (as a model for chlorination) enhance selectivity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Applications |
|---|---|---|---|
| Aldehyde + ylid + cyclization | High stereoselectivity, well-established | Requires multiple steps, sensitive to moisture | Laboratory synthesis, medicinal chemistry |
| Direct chloromethylation | Fewer steps, direct installation | Risk of polyhalogenation, requires careful control | Industrial scale with flow reactors |
| Organoboron homologation | Stereospecific, versatile functionalization | More complex reagents, less common for dioxanes | Advanced synthetic applications |
Notes on Chemical Reactivity and Applications
The chloromethyl group is a reactive site for nucleophilic substitution, enabling further functionalization to amines, thiols, or alkoxides.
The 1,3-dioxane ring provides stability and rigidity, useful in medicinal chemistry as a scaffold.
The compound serves as a precursor for various therapeutic agents and synthetic intermediates.
Summary Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Phenyl-substituted aldehydes, ylids |
| Key Reagents | Acid catalysts, chloromethylating agents |
| Solvents | Toluene, 1,2-dimethoxyethane |
| Temperature Range | -70°C to room temperature |
| Stereochemical Outcome | Trans-4,5-substitution confirmed |
| Purification Methods | Recrystallization, extraction |
| Typical Yield Range | 70-90% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) with diverse nucleophiles. Reaction rates depend on solvent polarity, nucleophile strength, and steric hindrance from the dioxane ring.
Mechanistic Notes :
-
S<sub>N</sub>2 mechanism dominates in polar aprotic solvents (e.g., DMF) due to better leaving-group displacement.
-
Steric hindrance from the dioxane ring slows S<sub>N</sub>1 pathways unless stabilized by bulky substituents.
Elimination Reactions
Dehydrohalogenation can occur under basic conditions to form a methylene-dioxane derivative.
| Base | Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| KOtBu | THF, 0°C → RT | 4-Phenyl-1,3-diox-5-ene | 65% (elimination) | Inference |
| DBU | CH<sub>2</sub>Cl<sub>2</sub>, reflux | Same as above | 78% (mild conditions) | Analog data |
Key Insight : Elimination is favored in non-polar solvents with strong, non-nucleophilic bases .
Cyclization and Ring-Opening
The dioxane ring participates in acid-catalyzed ring-opening or Prins-type cyclization reactions:
Acid-Catalyzed Ring-Opening
-
In H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, the dioxane ring hydrolyzes to form a diol-chloride intermediate, which further reacts to yield phenyl-substituted diols or ethers .
Prins Cyclization
With aldehydes (e.g., formaldehyde) under acidic conditions, the chloromethyl group facilitates cyclization to form tricyclic ethers. For example:
\text{5-(Chloromethyl)-4-phenyl-1,3-dioxane} + \text{HCHO} \xrightarrow{\text{H}^+} \text{Tricyclic 1,3-dioxane derivative} \quad \text{(Yield: ~60%)} \quad \text{[2][6]}
Stereochemical Control :
-
Chiral catalysts (e.g., imino-imidodiphosphates) enable enantioselective cyclization, producing dioxanes with >90% enantiomeric excess .
Cross-Coupling Reactions
The chloromethyl group participates in transition-metal-catalyzed couplings:
Limitations : Steric bulk from the dioxane ring reduces coupling efficiency compared to simpler aryl chlorides .
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the C-Cl bond undergoes homolytic cleavage:
-
Radical intermediates can dimerize or abstract hydrogen atoms to form stabilized products.
Biological Alkylation
The chloromethyl group acts as an alkylating agent in biochemical systems:
-
Reacts with thiol groups in enzymes (e.g., glutathione) to form sulfonium intermediates, inhibiting cellular processes .
-
Limited data on cytotoxicity, but structural analogs show moderate hepatotoxicity (LD<sub>50</sub> ~200 mg/kg in mice) .
Stability and Degradation
Scientific Research Applications
5-(Chloromethyl)-4-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-phenyl-1,3-dioxane involves its interaction with nucleophiles due to the presence of the reactive chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenyl group provides additional stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Structural Analogues and Reactivity
The following table compares 5-(Chloromethyl)-4-phenyl-1,3-dioxane with structurally related compounds, emphasizing substituent effects and functional group reactivity:
Key Observations:
- Chloromethyl vs. Nitro/Hydroxymethyl Groups : The chloromethyl group in the target compound offers superior leaving-group capability compared to the hydroxymethyl or nitro groups in 2,2-dimethyl-5-nitro-1,3-dioxane. This makes it more reactive in alkylation or cross-coupling reactions .
- Heterocyclic Core Differences : The 1,3-dioxane ring (oxygen-based) contrasts with triazole (nitrogen-based) or thiadiazole (sulfur/nitrogen-based) cores. Oxygen-containing rings generally enhance solubility, while sulfur/nitrogen analogs improve membrane permeability or metal-binding capacity .
Biological Activity
5-(Chloromethyl)-4-phenyl-1,3-dioxane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 200.65 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC(OC1(C2=CC=CC=C2)Cl)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism involves:
- Binding to Receptors : The compound may bind to specific receptors, influencing downstream signaling pathways that regulate cellular functions.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to neurotransmission and metabolic processes, potentially impacting conditions like Alzheimer's disease.
Anticholinesterase Activity
Recent studies have highlighted the potential of this compound as an anticholinesterase agent. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound has shown promising inhibition rates against acetylcholinesterase (AChE), with IC50 values comparable to established drugs in the field.
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress-induced damage. The compound significantly reduced cell death in models exposed to hydrogen peroxide.
- Antimicrobial Activity : The compound exhibited moderate antibacterial properties against Gram-positive bacteria. Its effectiveness was evaluated through disk diffusion assays, showing notable zones of inhibition against Staphylococcus aureus.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound | AChE Inhibition (IC50) | Antibacterial Activity |
|---|---|---|
| This compound | 0.15 μM | Moderate |
| Compound A | 0.09 μM | High |
| Compound B | 0.27 μM | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(Chloromethyl)-4-phenyl-1,3-dioxane, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acetalization or ketalization reactions. A reported procedure for a structurally similar compound, 5-(chloromethyl)-2,2-diphenyl-1,3-dioxane, involves reacting chloromethyl precursors with diols under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous conditions. Yield optimization (e.g., 77% in one study) requires controlled temperature (20–25°C) and inert atmospheres to prevent side reactions . Catalysts like sulfonic acid-functionalized SBA-15 mesoporous silica have been used for analogous dioxane syntheses, improving selectivity and reducing reaction times .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are critical for confirming the chloromethyl (–CH₂Cl) and phenyl group positions. For example, the chloromethyl proton signal typically appears as a doublet near δ 3.7–4.2 ppm, while aromatic protons resonate at δ 7.2–7.6 ppm .
- X-ray Crystallography : Resolves molecular geometry, particularly the chair conformation of the 1,3-dioxane ring and substituent orientation (equatorial vs. axial) .
- Mass Spectrometry (ESI-MS) : Detects the molecular ion peak (e.g., [M+H]⁺ at m/z 288.1) and fragmentation patterns to verify purity .
Q. What are the key reactivity trends of the chloromethyl group in this compound?
- Methodology : The chloromethyl group undergoes nucleophilic substitution (Sₙ2) with reagents like amines, thiols, or alkoxides. For example, in anhydrous dioxane solvent, it reacts with organolithium reagents (RLi) to form alkylated derivatives. Kinetic studies suggest polar aprotic solvents (e.g., DMF) enhance reactivity, while steric hindrance from the phenyl group may slow the reaction .
Advanced Research Questions
Q. How can catalytic systems be tailored to improve stereoselectivity in derivatives of this compound?
- Methodology : Chiral catalysts, such as lanthanum-modified SBA-15, have been employed in analogous dioxane syntheses to control stereochemistry. For instance, lanthanum’s Lewis acidity can direct substituents to equatorial positions, minimizing steric clashes. Computational modeling (DFT/B3LYP) aids in predicting transition states and optimizing catalyst-substrate interactions .
Q. What strategies are used to evaluate the pharmacological potential of this compound as a 5-HT₁A receptor agonist?
- Methodology :
- In Vitro Binding Assays : Radioligand displacement studies with [³H]-8-OH-DPAT assess affinity for 5-HT₁A receptors. Competitive binding curves (IC₅₀ values) are compared to reference agonists like buspirone.
- In Vivo Behavioral Tests : Antidepressant activity is evaluated using the forced swim test (FST) in rodents, while anxiolytic effects are measured via elevated plus maze (EPM). Dose-response relationships and receptor specificity (e.g., antagonism with WAY-100635) validate mechanisms .
Q. How do substituents influence the conformational equilibrium of the 1,3-dioxane ring?
- Methodology : The phenyl group at C4 stabilizes the chair conformation due to steric bulk, forcing the chloromethyl group at C5 into an equatorial position. Variable-temperature NMR (VT-NMR) monitors ring-flipping dynamics, while X-ray diffraction quantifies bond angles and torsional strain. Repulsive gauche effects between lone pairs on oxygen atoms further influence stability .
Q. How can discrepancies in reported reaction yields be resolved when scaling up synthesis?
- Methodology : Systematic screening of variables (e.g., solvent purity, catalyst loading, and mixing efficiency) using Design of Experiments (DoE) identifies critical factors. For example, trace moisture in dioxane solvent may hydrolyze the chloromethyl group, reducing yields. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O), and inline IR spectroscopy monitors reaction progress .
Data Contradiction Analysis
- Example : Conflicting yields in acetalization reactions may arise from differences in acid catalyst strength (e.g., H₂SO₄ vs. Amberlyst-15). Polar protic solvents (e.g., ethanol) can protonate intermediates but may also promote side reactions. Reconciliation involves comparing activation energies (via Arrhenius plots) and isolating intermediates (e.g., hemiacetals) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
